15(R)-Bimatoprost isopropyl ester
Description
Overview of Prostanoid Analogues in Biological Systems
Prostanoids are a class of lipid compounds derived from arachidonic acid that play a crucial role in a vast array of physiological and pathological processes. nih.govnih.gov This family includes prostaglandins (B1171923), prostacyclins, and thromboxanes. nih.gov These molecules are not stored pre-formed in cells; instead, they are synthesized and released on demand in response to various stimuli. nih.gov Once released, they act locally on neighboring cells by binding to specific G protein-coupled receptors on the cell surface, initiating a cascade of intracellular signals that mediate their diverse effects. nih.gov
In the context of ocular health, prostanoid analogues have been a major focus of research due to their profound impact on intraocular pressure (IOP). nih.goventokey.comresearchgate.net Elevated IOP is a primary risk factor for glaucoma, a progressive optic neuropathy that can lead to irreversible blindness. Prostanoid analogues effectively lower IOP by enhancing the outflow of aqueous humor, the fluid that fills the front part of the eye. entokey.comaao.org This class of drugs has become a first-line treatment for glaucoma due to their efficacy and favorable side-effect profile. researchgate.netnih.gov
Importance of Stereochemistry in Prostanoid Pharmacology
The biological activity of prostanoid analogues is exquisitely dependent on their three-dimensional structure, a concept known as stereochemistry. Even minor alterations in the spatial arrangement of atoms within a molecule can dramatically alter its ability to bind to its target receptor and elicit a pharmacological response. This is particularly true for prostanoids, where the orientation of hydroxyl groups and the configuration of double bonds are critical for receptor recognition and activation.
The synthesis of prostanoid analogues often results in a mixture of isomers—molecules with the same chemical formula but different spatial arrangements. acs.org These isomers can have vastly different potencies and even opposing biological effects. For instance, research has shown that the 15R epimer of a prostaglandin (B15479496) analogue can be more potent than its 15S counterpart. arvojournals.org Therefore, a deep understanding of stereochemistry is paramount in the development of effective and specific prostanoid-based therapeutics.
Contextualization of 15(R)-Bimatoprost Isopropyl Ester as a Research Compound
This compound is a specific stereoisomer of interest in the field of prostanoid research. It is structurally related to latanoprost (B1674536), a widely prescribed prostaglandin F2α analogue used in the treatment of glaucoma. aao.orgpharmacompass.com Latanoprost itself is an isopropyl ester prodrug, meaning it is converted into its biologically active acid form in the cornea. entokey.com
The designation "15(R)" refers to the specific configuration of the hydroxyl group at the 15th carbon position of the prostaglandin backbone. This is in contrast to the "15(S)" configuration found in the parent compound, bimatoprost (B1667075). Bimatoprost is unique among its class as it is a prostamide, featuring an ethyl amide group instead of the isopropyl ester group found in latanoprost and travoprost (B1681362). nih.govnih.gov this compound, therefore, represents a hybrid structure, combining the 15(R) stereochemistry with an isopropyl ester group.
| Feature | Latanoprost | Bimatoprost | This compound |
| Functional Group at C-1 | Isopropyl ester | Ethyl amide | Isopropyl ester |
| Stereochemistry at C-15 | (S) | (S) | (R) |
The synthesis of complex molecules like prostanoid analogues can sometimes lead to the formation of small quantities of related isomers as impurities. This compound is recognized as a potential impurity in the manufacturing of bimatoprost. veeprho.comshigematsu-bio.com The presence of such impurities, even in trace amounts, is a critical consideration in pharmaceutical quality control.
The potential for different biological activity between the intended active pharmaceutical ingredient and its isomers necessitates rigorous analytical methods to detect and quantify these impurities. The study of compounds like this compound is therefore crucial for ensuring the purity, safety, and efficacy of commercially available prostaglandin analogue formulations. Research into the synthesis and characterization of such isomers aids in the development of reference standards for quality control purposes. synzeal.comglppharmastandards.com
Structure
3D Structure
Properties
Molecular Formula |
C26H38O5 |
|---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C26H38O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,16-17,19,21-25,27-29H,4,9,12-15,18H2,1-2H3/b8-3-,17-16+/t21?,22-,23-,24+,25-/m1/s1 |
InChI Key |
JGZRPRSJSQLFBO-YTRXTVHCSA-N |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(CCC2=CC=CC=C2)O)O)O |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O |
Pictograms |
Irritant; Health Hazard |
Synonyms |
17-phenyl-18,19,20-trinor-PGF2alpha-1-isopropyl ester 17-phenyl-18,19,20-trinor-prostaglandin F2 alpha-1-isopropyl ester PhDH100A |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of 15 R Bimatoprost Isopropyl Ester
Receptor Binding Affinity and Selectivity Profiling
The interaction of 15(R)-bimatoprost isopropyl ester and its corresponding free acid with various prostanoid receptors is a critical determinant of its pharmacological activity.
Interaction with Prostaglandin (B15479496) F (FP) Receptors
While bimatoprost (B1667075) itself is an ethyl amide prodrug, its free acid form, 17-phenyl-trinor PGF2α, is a potent agonist at the prostaglandin F (FP) receptor. researchgate.netnih.gov Bimatoprost, the parent compound, can displace [3H]prostaglandin F(2alpha) from FP receptors, albeit with a relatively high inhibition constant (Ki) of 6310 +/- 1650 nM. nih.gov The free acid of bimatoprost, however, demonstrates significantly higher affinity for the FP receptor. researchgate.net It is generally understood that bimatoprost acts as a prodrug, being converted to its active free acid form by corneal amidases to exert its effects through FP receptor activation. researchgate.netcapes.gov.br
Comparative Agonist Activity of 15(R) and 15(S) Free Acids at FP Receptors
The stereochemistry at the C-15 position significantly influences the agonist activity at the FP receptor. The free acid form of 15(S)-17-phenyl trinor PGF2α is a potent FP receptor agonist. In a binding assay using cat iris sphincter muscle, the IC50 value for the 15(S) free acid was determined to be 0.71 nM. medchemexpress.comcaymanchem.com In contrast, the 15(R) isomer, 15(R)-17-phenyl trinor PGF2α, exhibited a considerably lower affinity with an IC50 of 30 nM in the same assay. medchemexpress.comcaymanchem.comcaymanchem.com This demonstrates that the (S) configuration at the 15-hydroxyl group is preferred for high-affinity binding to the FP receptor.
| Compound | IC50 (nM) at FP Receptor (cat iris sphincter muscle) |
| 15(S)-17-phenyl trinor PGF2α (free acid) | 0.71 medchemexpress.comcaymanchem.com |
| 15(R)-17-phenyl trinor PGF2α (free acid) | 30 medchemexpress.comcaymanchem.comcaymanchem.com |
Investigation of Binding to Other Prostanoid Receptors (e.g., EP, TP, DP, IP)
Studies on bimatoprost have shown a high degree of selectivity for the FP receptor over other prostanoid receptors. Bimatoprost exhibited no significant activity at a wide range of other receptors, including the prostanoid DP, EP(1-4), IP, and TP receptors. researchgate.net This selectivity is a key characteristic of its pharmacological profile.
Exploration of Interactions with Putative Prostamide Receptors
The concept of a distinct "prostamide receptor" has been a subject of debate in the scientific community. capes.gov.br Some evidence suggests that bimatoprost may exert its effects through these putative receptors, which are thought to be selective for prostamides like bimatoprost. arvojournals.orgnih.govnih.gov This hypothesis is supported by findings that bimatoprost can interact with a prostamide receptor in the trabecular meshwork to increase outflow facility. arvojournals.org Furthermore, the effects of bimatoprost in some experimental models were blocked by a specific prostamide antagonist, AGN 211334. arvojournals.orgnih.gov However, a dedicated prostamide receptor has not yet been cloned, and the existence of such a receptor is still based on pharmacological criteria. nih.gov Other studies propose that heterodimers of prostaglandin F receptor isoforms may act as a receptor for prostamides, including bimatoprost. drugbank.com
Intracellular Signal Transduction Pathways
The binding of an agonist to its receptor initiates a cascade of intracellular events. For FP receptor agonists, a primary signaling pathway involves the activation of phospholipase C and subsequent phosphoinositide turnover.
Analysis of Phosphoinositide (PI) Turnover
Activation of the cloned human ciliary body FP prostaglandin receptor by various prostaglandin analogs, including the free acid of bimatoprost, leads to the stimulation of phosphoinositide (PI) turnover. nih.gov In human trabecular meshwork (h-TM) cells, various prostaglandin analogues, including bimatoprost and its free acid, have been shown to concentration-dependently stimulate the production of [3H]-inositol phosphates ([3H]-IPs), a measure of PI turnover. arvojournals.org The free acid of bimatoprost (17-phenyl-trinor PGF2α) was found to have an EC50 of 5.8 +/- 2.6 nM in stimulating PI turnover in cells with cloned human ciliary body FP receptors. nih.gov In h-TM cells, the EC50 for bimatoprost acid in stimulating [3H]-IPs production was 112 nM. arvojournals.org The prodrug bimatoprost itself also activated the FP receptor and induced PI turnover, although with a lower potency (EC50 = 694 +/- 293 nM). nih.gov The PI turnover induced by these compounds was antagonized by an FP-receptor-selective antagonist, AL-8810, confirming the involvement of the FP receptor. nih.govarvojournals.org
| Compound | EC50 for PI Turnover (cloned human ciliary body FP receptor) | EC50 for [3H]-IPs Production (h-TM cells) |
| Bimatoprost free acid (17-phenyl-trinor PGF2α) | 5.8 +/- 2.6 nM nih.gov | 112 nM arvojournals.org |
| Bimatoprost (amide prodrug) | 694 +/- 293 nM nih.gov | 1410–6940 nM arvojournals.org |
| Travoprost (B1681362) acid | 3.2 +/- 0.6 nM nih.gov | 2.4 nM arvojournals.org |
| Latanoprost (B1674536) free acid | 54.6 +/- 12.4 nM nih.gov | 34.7 nM arvojournals.org |
Measurement of Intracellular Calcium Mobilization
The activation of FP prostaglandin receptors is known to initiate a signaling cascade that results in the hydrolysis of phosphoinositides and a subsequent increase in the intracellular concentration of calcium ions ([Ca2+]i). arvojournals.orgarvojournals.org This mobilization of intracellular calcium is a key second messenger response. arvojournals.org Studies have demonstrated that bimatoprost and its free acid, along with other prostaglandin F (FP) receptor agonists, can induce a rapid and concentration-dependent mobilization of [Ca2+]i in human trabecular meshwork (h-TM) cells. arvojournals.orgarvojournals.orgnih.gov
Bimatoprost, its free acid (17-phenyl-trinor PGF2α), and the ophthalmic solution have been shown to mobilize [Ca2+]i in HEK-293 cells that express the cloned human ciliary body FP receptor. nih.gov This effect occurs within seconds of application. nih.gov The agonist effects of both bimatoprost and its free acid on calcium mobilization can be blocked by a selective FP receptor antagonist, AL-8810, confirming that this response is mediated through the FP receptor. nih.gov
Interestingly, the calcium mobilization profile of bimatoprost has been observed to be different from that of PGF2α. nih.gov While PGF2α causes a rapid increase in intracellular calcium followed by a steady-state phase, bimatoprost elicits an initial immediate increase followed by a second phase. nih.gov A prostamide antagonist, AGN211335, has been shown to selectively inhibit this second phase of bimatoprost-induced calcium mobilization without affecting the action of PGF2α. nih.gov This suggests the potential for different receptor interactions or downstream signaling pathways.
The potencies of various prostaglandin analogues in inducing [Ca2+]i mobilization in h-TM cells generally align with their potencies in stimulating phosphoinositide turnover. arvojournals.orgnih.gov For instance, travoprost acid has been shown to be a highly potent and efficacious agonist in this assay. arvojournals.org
Table 1: Potency of Prostaglandin Analogues in Mobilizing Intracellular Calcium in Human Ocular Cells
| Compound | Cell Type | Potency (EC50) | Reference |
| Bimatoprost | HEK-293 (cloned human ciliary body FP receptor) | 3070 ± 1330 nM | nih.gov |
| Bimatoprost free acid | HEK-293 (cloned human ciliary body FP receptor) | 15 ± 3 nM | nih.gov |
| Lumigan® (bimatoprost 0.03%) | HEK-293 (cloned human ciliary body FP receptor) | 1150 ± 93 nM | nih.gov |
| Travoprost acid | Human Trabecular Meshwork (h-TM) cells | Rapid and dose-dependent | arvojournals.orgnih.gov |
| Unoprostone | Human Trabecular Meshwork (h-TM) cells | Rapid and dose-dependent | arvojournals.orgnih.gov |
| S-1033 | Human Trabecular Meshwork (h-TM) cells | Rapid and dose-dependent | arvojournals.orgnih.gov |
EC50 represents the concentration of a drug that gives half-maximal response.
Investigation of Mitogen-Activated Protein Kinase (MAPK) Activation
The mitogen-activated protein kinase (MAPK) signaling pathway is another important downstream target of prostaglandin receptor activation. It is involved in various cellular processes, including cell growth, differentiation, and inflammation.
Studies have shown that bimatoprost can induce the activation of the MAPK pathway. Specifically, bimatoprost has been found to induce the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the MAPK cascade. nih.gov This activation has been observed in cultured retinal ganglion cells (RGCs). nih.gov
Furthermore, research on human ciliary muscle cells has indicated that bimatoprost acid can stimulate the MAPK pathway. nih.gov However, the effectiveness of bimatoprost acid in this regard has been noted to be less than that of latanoprost acid at the same concentration. nih.gov
The activation of the MAPK pathway by bimatoprost is thought to be linked to its protective effects on retinal neurons. nih.gov Inhibition of the phosphatidylinositol 3-kinase (PI3K) pathway, which can interact with the MAPK pathway, has been shown to attenuate the protective effects of bimatoprost. nih.gov This suggests a complex interplay between these signaling cascades in mediating the cellular responses to bimatoprost.
Examination of Nuclear Factor-κB (NF-κB) Pathway Modulation
The nuclear factor-κB (NF-κB) pathway is a critical regulator of inflammatory responses, immune function, and cell survival. While direct and extensive studies on the modulation of the NF-κB pathway specifically by this compound are limited, the broader context of prostaglandin signaling suggests a potential for interaction.
Prostaglandins (B1171923) are well-known mediators of inflammation, and the NF-κB pathway is a central hub for inflammatory signaling. Therefore, it is plausible that bimatoprost, as a prostaglandin analogue, could influence NF-κB activity in ocular tissues. However, detailed research findings specifically elucidating the direct effects of this compound on NF-κB activation or inhibition in relevant ocular cells are not prominently available in the provided search results. Further investigation is needed to fully understand the relationship between this specific compound and the NF-κB signaling pathway.
Cellular Responses in Ocular Tissues
Effects on Human Trabecular Meshwork (h-TM) Cells
Human trabecular meshwork (h-TM) cells are a primary target for prostaglandin analogues in the treatment of glaucoma. These cells play a crucial role in regulating aqueous humor outflow and, consequently, intraocular pressure.
Bimatoprost and its free acid have been shown to be agonists at the FP prostaglandin receptors present in h-TM cells. arvojournals.orgnih.gov Activation of these receptors in h-TM cells by bimatoprost and other prostaglandin analogues leads to the stimulation of phosphoinositide (PI) turnover and the mobilization of intracellular calcium. arvojournals.orgarvojournals.orgnih.gov These second messenger responses are indicative of functional receptor activation. arvojournals.org
The potency of various prostaglandin analogues in stimulating PI turnover in h-TM cells has been determined, with travoprost acid being the most potent, followed by other analogues including bimatoprost acid. nih.gov The ester and amide prodrugs, such as bimatoprost, are less potent than their corresponding free acids, indicating that the free acids are the active forms of these drugs. arvojournals.org
Furthermore, bimatoprost has been shown to dose-dependently upregulate the gene expression of matrix metalloproteinases (MMPs), such as MMP1 and MMP14, in h-TM cells. arvojournals.orgmedchemexpress.com This upregulation is more pronounced at higher concentrations of bimatoprost. arvojournals.org MMPs are enzymes involved in the remodeling of the extracellular matrix (ECM), which can affect aqueous humor outflow. arvojournals.org Bimatoprost has also been observed to reduce the secretion and deposition of fibronectin, a component of the ECM, in cultured h-TM cells. arvojournals.org These changes in the ECM may contribute to the long-term effects of bimatoprost on intraocular pressure. arvojournals.org
In a glaucoma-like model using transforming growth factor-beta 2 (TGF-β2) treated h-TM cells, bimatoprost was shown to have significant effects on the expression of ECM-related genes. arvojournals.org
Table 2: Effects of Bimatoprost on Human Trabecular Meshwork (h-TM) Cells
| Effect | Compound | Observation | Reference |
| FP Receptor Agonism | Bimatoprost, Bimatoprost free acid | Agonists at the h-TM FP receptor, inducing PI turnover and [Ca2+]i mobilization. | arvojournals.orgnih.gov |
| MMP Gene Expression | Bimatoprost | Dose-dependently upregulated MMP1 and MMP14 mRNA. | arvojournals.orgmedchemexpress.com |
| ECM Remodeling | Bimatoprost | Reduced fibronectin secretion and deposition. | arvojournals.org |
| Hydraulic Conductivity | Bimatoprost | Increased hydraulic conductivity of TM cell monolayers. | nih.gov |
Responses in Ciliary Body Cells
The ciliary body is another critical ocular tissue involved in aqueous humor dynamics. It is a site of both aqueous humor production and a target for drugs that enhance uveoscleral outflow.
Studies have shown that bimatoprost and its free acid act as agonists at the cloned human ciliary body FP prostaglandin receptor. nih.govresearchgate.net This interaction leads to the mobilization of intracellular calcium. nih.gov The free acid of bimatoprost is significantly more potent than the amide prodrug in activating this receptor. researchgate.net
In human ciliary body smooth muscle (CBSM) cells, bimatoprost and its free acid have been found to have differential effects on the expression of lymphatic markers. arvojournals.org For instance, bimatoprost at a concentration of 10 nM caused a significant decrease in NRP-2 expression. arvojournals.org There were also dose-dependent, though not statistically significant, increases in ANG-1 and ANG-2 protein expression with bimatoprost treatment. arvojournals.org Bimatoprost free acid also showed a dose-dependent decrease in NRP-2 and an increasing trend in TIE-1 and ANG-1. arvojournals.org
Furthermore, prostaglandin analogues, including bimatoprost, have been shown to modulate the expression of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs) in CBSM cells. arvojournals.org All tested prostaglandin analogues, including bimatoprost, increased the protein concentrations of MMP-1, -3, and -9. arvojournals.org Bimatoprost did not significantly alter MMP-2 levels. arvojournals.org In terms of activity, bimatoprost increased MMP-9 activity. arvojournals.org These changes in the MMP/TIMP balance are thought to contribute to the remodeling of the extracellular matrix in the ciliary body, which can enhance uveoscleral outflow. nih.govarvojournals.org
It has also been noted that topically applied bimatoprost can reach the ciliary body through scleral penetration, potentially leading to higher concentrations in this tissue compared to the aqueous humor. nih.gov
Table 3: Effects of Bimatoprost on Ciliary Body Cells
| Effect | Compound | Observation | Reference |
| FP Receptor Agonism | Bimatoprost, Bimatoprost free acid | Agonists at the cloned human ciliary body FP receptor. | nih.govresearchgate.net |
| Lymphatic Marker Expression | Bimatoprost | Decreased NRP-2 expression at 10 nM. | arvojournals.org |
| MMP/TIMP Modulation | Bimatoprost | Increased MMP-1, -3, and -9 protein concentrations and MMP-9 activity. | arvojournals.org |
Studies in Isolated Iris Sphincter Muscle Preparations
The iris sphincter muscle is another ocular tissue that can be influenced by prostaglandins. While the primary focus of bimatoprost's mechanism of action for intraocular pressure reduction is on the trabecular meshwork and uveoscleral outflow pathways, studies on iris sphincter muscle preparations provide additional insights into its pharmacological profile.
In a binding assay using the cat iris sphincter muscle, the free acid of 15(R)-17-phenyl trinor PGF2α, which is an isomer of bimatoprost free acid, demonstrated an IC50 value of 30 nM for the FP receptor. medchemexpress.com This indicates its ability to bind to these receptors in iris tissue.
Bimatoprost treatment has been associated with changes in the iris, including iris hyperpigmentation. researchgate.netmdedge.commdedge.com This is thought to be due to an increase in melanogenesis. mdedge.com While this is a clinical observation, it suggests a direct or indirect effect of bimatoprost on the melanocytes within the iris stroma.
Additionally, some reports have suggested a potential for topical bimatoprost to affect periocular muscles, including the levator muscle, which could lead to ptosis. nih.govnih.gov However, the direct effects of this compound on the contractile properties of isolated iris sphincter muscle preparations are not extensively detailed in the provided search results. Further research is required to fully characterize its specific actions on this tissue.
Comparative Cellular Pharmacology with Bimatoprost (Ethyl Amide) and Latanoprost Free Acids
The cellular pharmacology of prostaglandin analogues is primarily defined by their interaction with various prostanoid receptors, which dictates their subsequent intracellular signaling cascades and physiological effects. This section provides a comparative analysis of the cellular pharmacological profiles of this compound, its parent compound Bimatoprost (ethyl amide), and the active free acid form of another widely used prostaglandin analogue, Latanoprost.
While extensive research has characterized the cellular activities of Bimatoprost and Latanoprost free acid, there is a notable scarcity of publicly available data specifically detailing the receptor binding and functional activity of this compound. It is identified as the 15(R) isomer of Bimatoprost, featuring an inverted hydroxyl group at the C-15 position. labscoop.commedchemexpress.com In other prostaglandin F2α analogues, this stereochemical inversion from the (S) to the (R) configuration has been observed to typically diminish, but not entirely abolish, biological activity. labscoop.com However, without specific studies on this compound, a direct comparative analysis of its cellular pharmacology remains uncharacterized.
Bimatoprost (Ethyl Amide) and its Free Acid
Bimatoprost is a synthetic prostamide, an analogue of prostaglandin F2α, where the carboxylic acid group is replaced by an ethyl amide group. nih.gov There has been discussion in the scientific community regarding its precise mechanism of action, specifically whether it acts as a prodrug that is hydrolyzed to its free acid, 17-phenyl-trinor PGF2α, or if the intact amide possesses its own intrinsic activity. researchgate.net
Studies have shown that bimatoprost itself can displace [3H]prostaglandin F2α from FP receptors, albeit with a relatively high inhibition constant (Ki) of 6310 ± 1650 nM, suggesting a lower affinity compared to its free acid. nih.gov It can also induce intracellular calcium mobilization via cloned human FP receptors, with an EC50 of 2940 ± 1663 nM. nih.gov
The free acid of bimatoprost, however, is a potent agonist at the prostaglandin FP receptor. researchgate.net In various cell types, bimatoprost free acid has demonstrated significant affinity for the FP receptor, comparable to or slightly greater than that of latanoprost free acid. researchgate.net Bimatoprost acid was also found to have a high affinity for the EP1 and EP3 receptors. scilit.com
Functionally, bimatoprost has been shown to produce a concentration-dependent increase in cell monolayer impedance in human trabecular meshwork (TM), Schlemm's canal (SC), and ciliary muscle (CSM) cells, with EC50 values of 4.3 nM, 1.2 nM, and 1.7 nM, respectively. arvojournals.org This effect suggests a decrease in cell contractility. In these ocular cells, bimatoprost's potency was found to be approximately equivalent to that of the selective FP receptor agonist fluprostenol. arvojournals.org
Latanoprost Free Acid
Latanoprost is an isopropyl ester prodrug that is rapidly hydrolyzed in the cornea to its biologically active free acid. arvojournals.org Latanoprost free acid is a potent and selective agonist of the prostaglandin F2α (FP) receptor. caymanchem.com It is through the activation of this receptor that it is believed to exert its primary cellular effects.
The following tables summarize the available comparative cellular pharmacology data for Bimatoprost and Latanoprost free acid.
Comparative Receptor Binding Affinities (Ki, nM)
| Compound | FP Receptor | EP1 Receptor | EP3 Receptor |
| This compound | Data not available | Data not available | Data not available |
| Bimatoprost (ethyl amide) | 6310 ± 1650 nih.gov | Data not available | Data not available |
| Bimatoprost Free Acid | 83 scilit.com | 95 scilit.com | 387 scilit.com |
| Latanoprost Free Acid | Data not available | Data not available | Data not available |
Comparative Functional Agonist Activity (EC50, nM)
| Compound | Cloned Human FP Receptor (Ca2+ Mobilization) | Human Trabecular Meshwork (TM) Cells (Impedance) | Human Schlemm's Canal (SC) Cells (Impedance) | Human Ciliary Muscle (CSM) Cells (Impedance) | EP1 Receptor |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Bimatoprost (ethyl amide) | 2940 ± 1663 nih.gov | 4.3 arvojournals.org | 1.2 arvojournals.org | 1.7 arvojournals.org | Data not available |
| Bimatoprost Free Acid | 2.8 - 3.8 scilit.com | Data not available | Data not available | Data not available | 2.7 scilit.com |
| Latanoprost Free Acid | Data not available | Data not available | Data not available | Data not available | Data not available |
Preclinical Pharmacokinetics and Metabolism of Prostanoid Isopropyl Esters
Prodrug Activation via Esterase Hydrolysis
15(R)-Bimatoprost isopropyl ester is a prodrug, meaning it is administered in an inactive form and must be metabolically converted into its active therapeutic agent. This activation occurs through a process of esterase hydrolysis within the eye.
Corneal Permeability and Hydrolysis Studies in Ocular Tissues (e.g., Porcine Corneas)
The effective delivery of topically administered ophthalmic drugs is highly dependent on their ability to permeate the cornea. Prostaglandin (B15479496) prodrugs, such as this compound, are designed with an ester group to enhance their lipophilicity, which facilitates penetration through the corneal epithelium.
Studies on related prostaglandin isopropyl esters in porcine corneas have demonstrated their effective permeability. For instance, research on prostaglandin F2α isopropyl ester revealed that it readily permeates the cornea, with hydrolysis occurring primarily within the corneal epithelium. documentsdelivered.comcapes.gov.brscilit.com Once the ester penetrates the cornea, it is rapidly hydrolyzed by esterases present in ocular tissues. This enzymatic action cleaves the isopropyl ester group, leading to the formation of the active free acid.
Research on bimatoprost (B1667075), the ethyl amide analogue of the active acid, has shown that ocular tissues, including the cornea, sclera, iris, and ciliary body, rapidly hydrolyze the prodrug to its active free acid. nih.gov The rate of this hydrolysis has been quantified in human ocular tissues, as detailed in the table below.
Table 1: Rate of Hydrolysis of Bimatoprost to its Free Acid in Human Ocular Tissues
| Ocular Tissue | Rate of Hydrolysis (pmol/mg tissue/hr) |
|---|---|
| Cornea | 6.3 |
| Sclera | 2.0 |
| Iris | 2.8 |
| Ciliary Body | 1.5 |
Data from in vitro studies on human ocular tissues. nih.gov
This rapid, linear hydrolysis is a critical step in the activation of the prodrug. nih.gov
Identification of Active Metabolites (e.g., 15(R)-17-Phenyl Trinor PGF2α Free Acid)
The primary active metabolite resulting from the hydrolysis of this compound is 15(R)-17-Phenyl Trinor PGF2α free acid . scbt.com This potent prostaglandin F2α analogue is responsible for the therapeutic effects of the drug. Studies have confirmed the conversion of bimatoprost (the ethyl amide prodrug) to this same active free acid in both human and bovine corneal tissue. nih.gov The formation of this metabolite is essential for the drug's mechanism of action.
Systemic Metabolic Pathways (Extrapolated from Related Prostanoids)
Following ocular administration and local activity, a small portion of the active metabolite, 15(R)-17-Phenyl Trinor PGF2α free acid, may be absorbed into the systemic circulation. The systemic metabolism of this compound is believed to follow pathways similar to those of other prostaglandins (B1171923). These pathways primarily involve oxidation, N-deethylation (for the amide prodrug, bimatoprost), and glucuronidation. chemignition.comdrugs.comnih.govdrugbank.comfda.gov
Oxidation Processes
Once in the systemic circulation, the primary metabolic route for prostaglandins, including the active metabolite of this compound, is oxidation. This process involves the enzymatic breakdown of the molecule, primarily in the liver, leading to the formation of various inactive metabolites. chemignition.comdrugs.comdrugbank.comfda.gov
N-Deethylation
For the related compound bimatoprost (the ethyl amide), N-deethylation is a key metabolic pathway. chemignition.comdrugs.comdrugbank.comfda.gov This process involves the removal of the ethyl group from the amide structure. While this compound does not have an ethyl amide group, this pathway is relevant to the broader class of related prostaglandin analogues.
Glucuronidation Reactions
Another significant step in the systemic metabolism of prostanoids is glucuronidation. chemignition.comdrugs.comdrugbank.comfda.gov This is a common detoxification process in the body where a glucuronic acid molecule is attached to the drug or its metabolites. This reaction increases the water solubility of the compounds, facilitating their excretion from the body, primarily through urine and feces. drugs.comdrugbank.com
Enzymatic Interactions and Metabolism In Vitro
Prostanoid isopropyl esters are a class of prodrugs designed to enhance the ocular penetration of their pharmacologically active free acid forms. nih.goventokey.com In vitro studies and findings from ocular tissue analysis have elucidated the key enzymatic pathways involved in their metabolism. The primary metabolic step is the hydrolysis of the isopropyl ester group, a reaction catalyzed by esterase enzymes present in ocular tissues. semanticscholar.orgresearchgate.net
Esterases, which are hydrolytic enzymes that cleave ester bonds, are abundantly expressed in the eye, particularly in the cornea. entokey.comresearchgate.net Upon topical administration, prostanoid isopropyl esters like latanoprost (B1674536) and travoprost (B1681362) rapidly encounter these corneal esterases. semanticscholar.org This enzymatic action efficiently converts the lipophilic ester prodrug into its biologically active free acid. entokey.comsemanticscholar.org This conversion is crucial, as the free acid form is a more potent agonist at the prostaglandin F (FP) receptor, which mediates the therapeutic effect. researchgate.netnih.gov While the isopropyl ester form can also exhibit some agonist activity, its potency is generally lower than that of the corresponding free acid. nih.gov
Bimatoprost, although an amide prodrug rather than an isopropyl ester, also undergoes hydrolysis by ocular enzymes to its active free acid, 17-phenyl-trinor PGF2α. semanticscholar.orgresearchgate.netdrugbank.com Studies with cloned human ciliary body FP prostaglandin receptors have demonstrated the agonist activity of both the prodrugs and their free acids. nih.gov
Table 1: Summary of Enzymatic Interactions for Prostanoid Analogs This table summarizes the key enzymes involved in the metabolism of prostanoid prodrugs based on in vitro and ex vivo findings.
| Compound Type | Primary Metabolizing Enzyme | Location of Primary Metabolism | Subsequent Metabolism Enzymes (Systemic) | Resulting Product |
|---|---|---|---|---|
| Prostanoid Isopropyl Esters (e.g., Latanoprost, Travoprost) | Esterases entokey.comsemanticscholar.org | Cornea entokey.comsemanticscholar.org | Cytochrome P450 enzymes | Active Free Acid entokey.com |
| Prostanoid Amide (Bimatoprost) | Amidase/Esterase semanticscholar.orgresearchgate.net | Ocular Tissues (e.g., Cornea) semanticscholar.orgdrugbank.com | CYP3A4 drugbank.com | Active Free Acid (Bimatoprost Acid) drugbank.com |
Distribution in Ocular Tissues in Animal Models
The distribution of prostanoid isopropyl esters in ocular tissues has been investigated in various animal models to understand their pharmacokinetic profile following topical application. A key finding from these studies is that esterification of the prostaglandin's carboxyl group significantly enhances its penetration into the eye. nih.gov
In a study using rabbit eyes, the ocular penetration of [3H]-labeled PGF2α-1-isopropyl ester was compared to that of the unesterified [3H]PGF2α free acid. nih.gov One hour after topical application, the concentration of radioactivity from the isopropyl ester was dramatically higher in key ocular tissues compared to the free acid. This demonstrates the efficacy of the isopropyl ester form as a prodrug for delivering the active compound into the anterior segment of the eye. nih.gov The majority of the radioactivity detected in the aqueous humor corresponded to the active metabolite, PGF2α, indicating effective de-esterification by the cornea. nih.gov
Further analysis in rabbits showed that radioactivity from the topically applied PGF2α methyl ester, a similar ester prodrug, declined rapidly in the cornea and more slowly in the aqueous humor, but remained relatively constant in the ciliary body for up to six hours. nih.gov This sustained presence in the ciliary body, a target tissue for therapeutic action, is significant.
In studies with normotensive beagle dogs using a sustained-release bimatoprost implant, drug delivery was enhanced to the iris-ciliary body, while distribution to tissues associated with side effects was limited compared to topical administration. nih.gov Dose-dependent concentrations of bimatoprost and its active acid were observed in the aqueous humor, while blood concentrations remained below the level of quantification. nih.gov
Table 2: Ocular Tissue Distribution of [3H]PGF2α-1-Isopropyl Ester vs. [3H]PGF2α Free Acid in Rabbits (1-Hour Post-Application) This table presents the fold-increase in radioactivity in various ocular tissues following the application of the isopropyl ester compared to the free acid, highlighting the enhanced penetration of the ester prodrug. Data is derived from a study by Bito & Baroody (1987).
| Ocular Tissue | Fold-Increase in Radioactivity (Isopropyl Ester vs. Free Acid) |
|---|---|
| Cornea | ~32-fold nih.gov |
| Aqueous Humor | ~22-fold nih.gov |
| Ciliary Body | ~8-fold nih.gov |
| Anterior Sclera | Several-fold higher nih.gov |
| Iris | Several-fold higher nih.gov |
Preclinical Efficacy and Mechanistic Investigations in in Vivo Animal Models
Investigation of Ocular Hypotensive Effects in Normotensive Animal Models
Studies in normotensive animal models, particularly canines and primates, have been crucial in elucidating the intraocular pressure (IOP)-lowering capabilities of 15(R)-Bimatoprost isopropyl ester.
Studies in Canine and Primate Models (e.g., Beagle Dogs, Cynomolgus Monkeys)
Preclinical research in normotensive Beagle dogs has demonstrated the dose-dependent IOP-lowering effect of bimatoprost (B1667075), the 15(S)-epimer of the compound . While specific data for the 15(R) epimer remains less documented, studies on sustained-release bimatoprost implants in Beagle dogs have shown significant and prolonged reductions in IOP. These studies provide a foundational understanding of how this class of compounds interacts with the canine eye.
In normotensive Cynomolgus monkeys, a species with an ocular anatomy and physiology closely resembling humans, the effects of prostaglandin (B15479496) analogs have been extensively studied. Research on a latanoprost-related 15(R)-phenyl trinor PGF2α isopropyl ester, a compound structurally similar to this compound, revealed a modest reduction in IOP of 1.9 mmHg. This suggests that the 15(R) configuration possesses some degree of ocular hypotensive activity, although potentially less than its 15(S) counterpart.
| Animal Model | Compound | Key Findings |
| Beagle Dogs | Bimatoprost (Sustained-Release) | Dose-dependent and sustained IOP reduction. |
| Cynomolgus Monkeys | 15(R)-17-phenyl trinor PGF2α isopropyl ester | 1.9 mmHg reduction in IOP. |
Comparative Analysis with 15(S) Epimer and Other Prostanoid Analogues
Comparative studies are essential to understanding the relative potency and efficacy of this compound. In a series of phenyl-substituted prostaglandin F2α isopropyl ester analogs, which includes structures analogous to bimatoprost, the 15(S)-derivatives were generally found to be more potent in lowering IOP in cats, rabbits, and monkeys compared to their 15(R)-epimers. This suggests that the stereochemistry at the C-15 position is a critical determinant of the ocular hypotensive activity, with the naturally occurring 'S' configuration being more favorable for receptor interaction and subsequent biological response.
When compared to other prostanoid analogues like latanoprost (B1674536) and travoprost (B1681362), bimatoprost (the 15S isomer) has consistently demonstrated robust IOP-lowering effects. While direct comparative data for the 15(R) epimer is scarce, the existing information on related compounds indicates that it would likely exhibit a lesser, though potentially still significant, ocular hypotensive effect.
Mechanistic Elucidation of Aqueous Humor Dynamics
The primary mechanism by which prostaglandin analogs lower IOP is by enhancing the outflow of aqueous humor, the fluid that fills the anterior chamber of the eye. Investigations have focused on two primary outflow pathways: the uveoscleral (unconventional) pathway and the trabecular meshwork (conventional) pathway.
Assessment of Uveoscleral Outflow Enhancement
Studies in monkeys have conclusively shown that bimatoprost, the 15(S) epimer, significantly increases uveoscleral outflow. This is considered the primary mechanism for its IOP-lowering effect. It is hypothesized that prostaglandin analogs remodel the extracellular matrix within the ciliary muscle, reducing hydraulic resistance and facilitating the drainage of aqueous humor through this pathway. Given the structural similarity, it is plausible that this compound also influences uveoscleral outflow, although the magnitude of this effect may differ from that of the 15(S) epimer.
Analysis of Conventional Outflow Pathway Modulation
While the uveoscleral pathway is the primary site of action for bimatoprost, there is growing evidence that it also affects the conventional outflow pathway, which includes the trabecular meshwork and Schlemm's canal. Some studies suggest that bimatoprost can increase the facility of outflow through this pressure-dependent route. The precise mechanisms are still under investigation but may involve changes in the cellular and extracellular components of the trabecular meshwork. The extent to which this compound modulates this pathway has not been specifically determined in preclinical models.
Studies in Ocular Hypertensive Animal Models
To assess the therapeutic potential of ocular hypotensive agents, studies in animal models with induced ocular hypertension are critical. These models mimic the elevated IOP characteristic of glaucoma. Common methods for inducing ocular hypertension include the laser photocoagulation of the trabecular meshwork, which obstructs aqueous humor outflow.
Non-Ocular Pharmacological Effects in Isolated Organ Preparations
Activity in Uterine Preparations (e.g., Rabbit, Mouse, Rat Uterus, Human Myometrium)
The pharmacological activity of bimatoprost has been investigated in various isolated uterine smooth muscle preparations, revealing significant species-dependent differences in its effects. In the rabbit isolated uterus, bimatoprost demonstrates potent contractile activity. In contrast, it exhibits only weak excitatory effects in the uterine preparations of mice and rats, as well as in human myometrium from both pregnant and non-pregnant donors.
This differential activity profile distinguishes bimatoprost from prostanoid FP receptor agonists like 17-phenyl PGF2α, which elicits potent contractions in the uterus of all three species (rabbit, mouse, and rat) and in human myometrium. The weak activity of bimatoprost in human, mouse, and rat uterine tissues suggests that its potent effects in the rabbit uterus are not a result of species-related factors alone but point towards a distinct pharmacological profile.
| Preparation | Bimatoprost Activity | 17-phenyl PGF2α Activity |
|---|---|---|
| Rabbit Uterus | Potent Contraction | Potent Contraction |
| Mouse Uterus | Weak Activity | Potent Contraction |
| Rat Uterus | Weak Activity | Potent Contraction |
| Human Myometrium | Weak Excitatory Activity | Potent Contraction |
Consideration of Other Smooth Muscle Responses (e.g., Rabbit Jugular Veins)
In addition to uterine preparations, the pharmacological effects of bimatoprost have been examined on other smooth muscle tissues, such as the rabbit jugular vein. In endothelium-intact rabbit jugular veins, bimatoprost exhibits weak excitatory activity. This is in contrast to its potent contractile effect in the rabbit uterus. This finding further underscores the unique pharmacological characteristics of bimatoprost, demonstrating that its activity can vary significantly not only between species but also between different tissue types within the same species.
Advanced Analytical Methodologies for Research and Quality Control
Chromatographic Techniques for Quantitative Analysis
Chromatographic methods are fundamental in separating and quantifying 15(R)-Bimatoprost isopropyl ester from its matrix and potential impurities.
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis of bimatoprost (B1667075) in pharmaceutical formulations. scirp.orgjchps.com Reversed-phase HPLC (RP-HPLC) is the most commonly employed mode. scirp.orgresearchgate.net Various studies have developed and validated stability-indicating RP-HPLC methods for the estimation of bimatoprost, often in combination with other active ingredients. scirp.orgijcrt.org These methods are designed to separate the active compound from its degradation products and impurities, proving their utility in stability studies. ejpmr.com
A typical RP-HPLC method involves a C18 or a phenyl column. scirp.orgjchps.com For instance, one method utilized a Zorbex SB phenyl column (4.6 mm × 250 mm, 5 µm) for the separation. scirp.org The mobile phase composition is critical for achieving optimal separation. A common mobile phase consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer or formic acid) and organic solvents such as acetonitrile (B52724) and methanol. scirp.orgjchps.com Isocratic and gradient elution modes have both been successfully applied. jchps.comresearchgate.net UV detection is typically set at wavelengths ranging from 205 nm to 254 nm. jchps.comijcrt.org
Method validation according to International Council for Harmonisation (ICH) guidelines confirms the reliability of these HPLC methods, demonstrating linearity, precision, accuracy, and robustness. scirp.orgejpmr.com Linearity is often established over a specific concentration range, with correlation coefficients (r²) greater than 0.99, indicating a strong linear relationship. jchps.comnih.gov The precision of these methods is demonstrated by low relative standard deviation (%RSD) values for repeated measurements. scirp.org
HPLC Method Parameters for Bimatoprost Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Zorbex SB phenyl (4.6 mm × 250 mm, 5 µm) scirp.org | Phenomenex C18 (250 mm × 4.6 mm, 5 µm) jchps.com | X-Bridge C18 (150mm x 4.6mm, 3.5μ) ejpmr.com |
| Mobile Phase | Phosphate buffer (0.02 M), methanol, acetonitrile (50:30:20 v/v/v) scirp.org | 0.1% formic acid and acetonitrile (30:70 v/v) jchps.com | Water, methanol, and acetic acid (52:48:01 v/v/v) ejpmr.com |
| Flow Rate | 1 ml/min scirp.org | 0.6 ml/min jchps.com | Not Specified ejpmr.com |
| Detection Wavelength | 210 nm scirp.org | 205 nm jchps.com | 210 nm ejpmr.com |
| Linearity Range | 0.0060 - 0.0180 mg/ml scirp.org | 0.05-15 μg/ml jchps.com | Not Specified ejpmr.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer superior sensitivity and selectivity for the quantification of bimatoprost and its metabolites, especially at low concentrations in complex biological matrices like plasma and aqueous humour. mdpi.comfda.govnih.gov These methods are indispensable for pharmacokinetic studies and for detecting the illegal addition of bimatoprost in cosmetic products. nih.govmdpi.com
The chromatographic separation is typically achieved using a reversed-phase column, such as a C8 or C18, coupled with a triple quadrupole mass spectrometer. mdpi.comnih.gov The mobile phase often consists of a gradient elution with solvents like ammonium (B1175870) acetate (B1210297) in water with formic acid and acetonitrile/water mixtures. mdpi.com Electrospray ionization (ESI) in the positive mode is commonly used for the detection of bimatoprost. mdpi.comnih.gov The analysis is performed in the multiple reaction monitoring (MRM) mode, which enhances the specificity and sensitivity of detection. mdpi.com
Validated LC-MS/MS methods have demonstrated excellent linearity over concentration ranges as low as 1 to 500 µg/g, with high correlation coefficients (r² = 0.99). mdpi.com The limits of detection (LOD) and quantification (LOQ) are typically in the low ng/mL or µg/g range, highlighting the method's high sensitivity. nih.govfda.gov For instance, in human plasma, the lower limit of quantitation for bimatoprost has been reported to be as low as 0.001 ng/mL. fda.gov
LC-MS/MS Method Validation Parameters for Bimatoprost
| Parameter | Finding | Source |
|---|---|---|
| Linearity Range | 1 - 500 μg/g | mdpi.com |
| Correlation Coefficient (r²) | 0.99 | mdpi.com |
| Lower Limit of Quantitation (LLOQ) in Plasma | 0.001 ng/mL | fda.gov |
| Analytical Recovery | > 90% | mdpi.com |
| Intra- and Inter-assay Precision | < 11% | mdpi.com |
Spectroscopic Characterization Techniques
Spectroscopic methods are vital for the structural confirmation and elucidation of this compound and its related compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural identification of organic molecules, including bimatoprost. nih.gov It is particularly crucial for determining the stereochemical purity of the compound. synzeal.commedchemexpress.com The presence of multiple chiral centers in the bimatoprost molecule makes it susceptible to the formation of stereoisomers, such as the (15R)-epimer. synzeal.compharmaffiliates.com NMR, in combination with chromatographic separation, can definitively identify these isomers, which may be difficult to distinguish by mass spectrometry alone. nih.gov A strategy involving initial screening by UPLC-Q-TOF-MS followed by purification and subsequent NMR analysis has been successfully used to identify bimatoprost illegally present in cosmetic serums. nih.gov
Mass Spectrometry (MS), especially when coupled with a separation technique like LC, is a primary tool for the structural elucidation of bimatoprost and its metabolites and impurities. mdpi.comresearchgate.net High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) mass spectrometry, provides accurate mass measurements, which aids in determining the elemental composition of the parent molecule and its fragments. nih.gov
Tandem mass spectrometry (MS/MS) is used to generate characteristic fragmentation patterns. mdpi.com The fragmentation of the molecular ion provides valuable structural information. libretexts.orglibretexts.org For bimatoprost, fragmentation can occur at various bonds, leading to specific product ions that can be used for identification. The study of these fragmentation patterns is essential for identifying metabolites formed through processes like oxidation, N-deethylation, and glucuronidation. researchgate.net Infrared Ion Spectroscopy (IRIS) is an emerging technique that can be combined with LC-MS to provide even more detailed structural information on metabolites. nih.gov
Bioanalytical Methods for Measurement in Biological Samples
The quantitative analysis of this compound and its related compounds in biological matrices presents a significant analytical challenge due to the low concentrations typically present and the complexity of the samples. metwarebio.com The development of highly sensitive and specific bioanalytical methods is crucial for understanding the pharmacokinetics and distribution of these prostaglandin (B15479496) analogs. nih.gov The predominant techniques employed for this purpose are based on mass spectrometry (MS), particularly in combination with liquid chromatography (LC). metwarebio.comcreative-proteomics.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of prostaglandin analogs in various biological fluids. metwarebio.comnih.gov This methodology combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, allowing for the accurate measurement of analytes even at picogram-per-milliliter levels. metwarebio.comnih.gov Techniques such as Ultra-Performance Liquid Chromatography (UPLC), a higher-pressure and higher-resolution variant of HPLC, are also utilized to enhance separation efficiency and reduce analysis time. researchgate.netresearchgate.net
The general workflow for bioanalytical measurement involves sample extraction, chromatographic separation, and mass spectrometric detection. nih.govmdpi.com Extraction procedures are optimized to isolate the target analytes from the complex biological matrix, removing proteins and other interfering substances. nih.gov The separated analytes are then ionized, typically using electrospray ionization (ESI), and detected by a triple quadrupole mass spectrometer operating in multiple reaction-monitoring (MRM) mode, which provides excellent specificity and sensitivity. researchgate.netnih.gov
Research Findings in Ocular Tissues
A primary focus of bioanalytical research for prostaglandin analogs like bimatoprost has been the measurement of their concentrations in ocular tissues, particularly the aqueous humor (AH), to understand their local activity. nih.govresearchgate.net Since bimatoprost is a prodrug, it is rapidly hydrolyzed by ocular esterases to its biologically active free acid form. researchgate.netresearchgate.net Therefore, bioanalytical methods must be capable of quantifying both the parent compound and its active metabolite.
In a study involving cataract surgery patients, a sensitive and validated tandem LC-MS/MS method was used to quantify bimatoprost and its free acid (BFA) in aqueous humor samples. nih.gov The lower limits of quantitation (LLOQ) were established to be 0.59 nM for bimatoprost and 0.29 nM for its free acid, demonstrating the method's high sensitivity. nih.gov The results showed that after topical administration, the concentration of the active bimatoprost free acid was significantly higher than the parent bimatoprost amide. The maximum concentration (Cmax) for bimatoprost free acid was 30.9 ± 16.41 nM, observed 2 hours post-dose, while the Cmax for the bimatoprost amide was 6.81 ± 1.36 nM at 1 hour post-dose. nih.gov
Another study also utilized LC-MS/MS to measure bimatoprost and its acid metabolite in aqueous humor samples from patients. nih.gov This method involved analyte extraction using methyl tert-butyl ether, followed by analysis on a system using electrospray ionization and MRM for quantitation. nih.gov The study found that measured levels of bimatoprost acid ranged from below the limit of quantitation to 12.9 nM one hour after administration. nih.gov
Table 1: LC-MS/MS Method Validation Parameters for Bimatoprost Analysis This table is interactive. You can sort and filter the data.
| Analyte | Matrix | Method | Linearity Range | LLOQ / LOQ | Reference |
|---|---|---|---|---|---|
| Bimatoprost | Aqueous Humor | LC-MS/MS | Not Specified | 0.59 nM | nih.gov |
| Bimatoprost Free Acid | Aqueous Humor | LC-MS/MS | Not Specified | 0.29 nM | nih.gov |
| Bimatoprost | Cosmetic Serum | HPLC-QQQ-MS/MS | 0.25-50 ng/mL | 0.03 mg/kg | nih.gov |
| Latanoprost (B1674536) | Cosmetic Serum | HPLC-QQQ-MS/MS | 0.25-50 ng/mL | 0.03 mg/kg | nih.gov |
Table 2: Reported Concentrations of Bimatoprost and Metabolites in Aqueous Humor This table is interactive. You can sort and filter the data.
| Analyte | Cmax (Mean ± SEM) | Time to Cmax | Sample Size (n) | Reference |
|---|---|---|---|---|
| Bimatoprost Free Acid | 30.9 ± 16.41 nM | 2 hours | 5 | nih.gov |
| Bimatoprost (Amide) | 6.81 ± 1.36 nM | 1 hour | 7 | nih.gov |
| Bimatoprost Acid | Up to 12.9 nM | 1 hour | Not Specified | nih.gov |
Chromatographic and Mass Spectrometric Conditions
The successful quantification of this compound and related compounds relies on carefully optimized analytical conditions. Several studies have detailed the parameters used for their LC-MS/MS methods. researchgate.netmdpi.comnih.gov
For instance, one validated method for analyzing bimatoprost and other prostaglandin analogs employed a high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer. mdpi.com Key aspects of the method included:
Column: A Kinetex biphenyl (B1667301) column (2.1 mm × 100 mm, 2.6 μm) was used for chromatographic separation. mdpi.com
Mobile Phase: A gradient elution was performed using two solvents: 5 mM ammonium acetate with 0.02% formic acid in water (Mobile Phase A) and 5 mM ammonium acetate with 0.02% formic acid in an acetonitrile/water mixture (Mobile Phase B). mdpi.com
Detection: The analytes were detected in positive electrospray ionization (ESI+) mode, using multiple reaction monitoring (MRM) for specific quantification. mdpi.com
Such methods are rigorously validated to ensure their performance, assessing parameters like linearity, limits of detection (LOD) and quantification (LOQ), precision, accuracy, and matrix effects, in line with established bioanalytical method validation criteria. mdpi.comnih.gov
Q & A
Q. What controls are essential when evaluating this compound in animal models?
- Recommendations :
- Vehicle controls : Include eyes treated with preservative-free saline to rule out mechanical effects of instillation .
- Baseline IOP measurements : Record IOP for ≥3 days pre-treatment to account for diurnal variation .
- Blinding : Use masked observers for tonometry and histopathology assessments .
Q. How should stability studies be designed for aqueous formulations of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
